Resorcinol sulfoxide

CAS No.:

Cat. No.: VC16117425

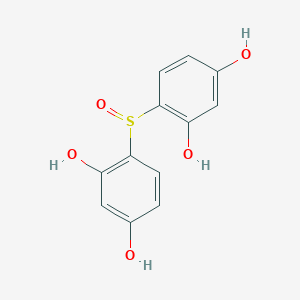

Molecular Formula: C12H10O5S

Molecular Weight: 266.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O5S |

|---|---|

| Molecular Weight | 266.27 g/mol |

| IUPAC Name | 4-(2,4-dihydroxyphenyl)sulfinylbenzene-1,3-diol |

| Standard InChI | InChI=1S/C12H10O5S/c13-7-1-3-11(9(15)5-7)18(17)12-4-2-8(14)6-10(12)16/h1-6,13-16H |

| Standard InChI Key | YNHHSHCJKICJLU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1O)O)S(=O)C2=C(C=C(C=C2)O)O |

Introduction

Molecular Characterization of Resorcinol Sulfoxide

Resorcinol sulfoxide (CAS No. 26948-96-9) is systematically named bis(2,4-dihydroxyphenyl) sulfoxide, reflecting its structural composition. The compound consists of two resorcinol moieties linked by a sulfinyl group (-S(O)-), yielding the molecular formula and a molecular weight of 266.27 g/mol . The sulfoxide functional group introduces polarity and influences intermolecular interactions, which are critical in determining its solubility and reactivity.

Structural Features

The molecule adopts a conformation where the sulfinyl group bridges the 2,4-dihydroxyphenyl rings. This arrangement creates a planar geometry stabilized by intramolecular hydrogen bonding between hydroxyl groups and the sulfoxide oxygen. X-ray crystallography of analogous compounds suggests that such structures exhibit enhanced thermal stability compared to their sulfide counterparts .

Precautionary Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory during handling .

-

First Aid: Flush affected skin or eyes with water for 15 minutes; seek medical attention if irritation persists .

Research Applications and Future Directions

Despite limited data on specific applications, resorcinol sulfoxide’s structural features suggest potential in:

-

Organic Synthesis: As a building block for sulfoxide-containing polymers or ligands.

-

Pharmaceutical Intermediates: Its polar groups may facilitate drug solubility in formulation chemistry.

Further studies are needed to explore its reactivity in cross-coupling reactions and catalytic systems. Comparative analyses with resorcinol and resorcinol sulfone could elucidate structure-activity relationships critical for material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume